molecular formula C7H8Br2N2 B1629292 2-(Aminomethyl)-4,6-dibromoaniline CAS No. 86379-71-7

2-(Aminomethyl)-4,6-dibromoaniline

Cat. No.: B1629292
CAS No.: 86379-71-7
M. Wt: 279.96 g/mol
InChI Key: NAIJZCXBMHHHDM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,6-dibromoaniline is an organic compound characterized by the presence of an aminomethyl group attached to a dibromoaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4,6-dibromoaniline typically involves the bromination of aniline derivatives followed by the introduction of the aminomethyl group. One common method includes the bromination of 4,6-dibromoaniline using bromine in the presence of a suitable solvent such as acetic acid. The resulting dibromoaniline is then subjected to a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,6-dibromoaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive species or remove them entirely.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Debrominated or partially reduced products.

    Substitution: Compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

2-(Aminomethyl)-4,6-dibromoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4,6-dibromoaniline depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The aminomethyl group can facilitate binding to specific molecular targets, while the dibromoaniline core may contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-4,6-dichloroaniline: Similar structure but with chlorine atoms instead of bromine.

    2-(Aminomethyl)-4,6-difluoroaniline: Fluorine atoms replace the bromine atoms.

    2-(Aminomethyl)-4,6-diiodoaniline: Iodine atoms instead of bromine.

Uniqueness

2-(Aminomethyl)-4,6-dibromoaniline is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

2-(aminomethyl)-4,6-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIJZCXBMHHHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624783
Record name 2-(Aminomethyl)-4,6-dibromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86379-71-7
Record name 2-(Aminomethyl)-4,6-dibromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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